Cyclopentanevaleramide, 1-hydroxy-
Description
Cyclopentanevaleramide, 1-hydroxy- is a cyclopentane derivative featuring a hydroxyl group (-OH) and a valeramide side chain. This compound belongs to the broader class of cyclopentane-based amides, which are of interest in organic synthesis, pharmaceuticals, and materials science due to their structural rigidity and functional versatility.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
5-(1-hydroxycyclopentyl)pentanamide |
InChI |
InChI=1S/C10H19NO2/c11-9(12)5-1-2-6-10(13)7-3-4-8-10/h13H,1-8H2,(H2,11,12) |
InChI Key |
ZJFNZZKAOUREDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCCCC(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
a. Cyclopentanecarboxylic Acid, 1-amino-
- Structure: Features a cyclopentane ring with an amino (-NH₂) and carboxylic acid (-COOH) group.
- Key Differences : Unlike Cyclopentanevaleramide, 1-hydroxy-, this compound lacks an amide bond and hydroxyl group. The carboxylic acid group increases acidity (pKa ~4-5) compared to the neutral amide group.
- Applications : Used in peptide synthesis and as a chiral building block in pharmaceuticals .
b. 1-Alkyl-Cyclopentanols
- Structure: Cyclopentanol derivatives with alkyl chains.
- Key Differences : The hydroxyl group is retained, but the absence of an amide side chain reduces hydrogen-bonding diversity. These compounds exhibit higher volatility and lower molecular weight compared to valeramide derivatives.
- Reactivity : Prone to esterification and oxidation reactions due to the -OH group .
c. Cyclopentanemethylamine Hydrochloride
- Structure : Cyclopentane ring with a methylamine group and hydrochloride salt.
- Key Differences : The ionic nature (HCl salt) enhances water solubility, unlike the neutral Cyclopentanevaleramide. The amine group allows for nucleophilic reactions, contrasting with the amide’s stability .
Hypothetical Data Table (Based on Structural Analogues)
| Property | Cyclopentanevaleramide, 1-hydroxy- | Cyclopentanecarboxylic Acid, 1-amino- | 1-Alkyl-Cyclopentanols | Cyclopentanemethylamine HCl |
|---|---|---|---|---|
| Functional Groups | -OH, -CONH(CH₂)₃CH₃ | -NH₂, -COOH | -OH, -R (alkyl) | -NH₂·HCl |
| Polarity | Moderate | High | Moderate-Low | High (ionic) |
| Solubility | Partial in polar solvents | Soluble in water (acidic pH) | Soluble in organic | Water-soluble |
| Reactivity | Amide hydrolysis, H-bonding | Acid-base reactions, peptide coupling | Esterification | Nucleophilic substitution |
Research Findings and Limitations
- Absence of Direct Data: None of the provided evidence explicitly discusses Cyclopentanevaleramide, 1-hydroxy- . Conclusions here rely on extrapolation from structural analogs.
- Critical Gaps : Key parameters like melting point, boiling point, and spectroscopic data (IR, NMR) remain unaddressed in the sources. Further experimental studies or access to specialized databases (e.g., NIST Chemistry WebBook) are required for definitive comparisons .
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